molecular formula C10H12N2O B8511759 1-Methyl-2,3-dihydro-4(1H)-quinolinone oxime

1-Methyl-2,3-dihydro-4(1H)-quinolinone oxime

Cat. No. B8511759
M. Wt: 176.21 g/mol
InChI Key: WCLMVRQMQZRRMU-UHFFFAOYSA-N
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Patent
US07186731B2

Procedure details

1-Methyl-2,3-dihydro-4(1H)-quinolinone oxime (360 mg) was dissolved in methanol (25 mL) and 20% Pd(OH)2 on carbon (100 mg) was added. The mixture was stirred under hydrogen atmosphere at room temperature for 1.5 hrs. The reaction mixture was filtered through a bed of Celite and washed with methanol. The filtrate was concentrated in vacuo to give the target compound as a colorless oil (330 mg)
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[N:12]O)[CH2:4][CH2:3]1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH2:12])[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
CN1CCC(C2=CC=CC=C12)=NO
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of Celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CCC(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.